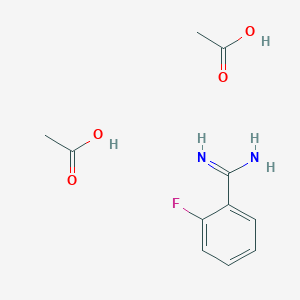
2-Fluorobenzene-1-carboximidamide, bis(acetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) is a chemical compound with the molecular formula C9H11FN2O2. This compound is known for its unique structure, which includes a fluorobenzene ring and a carboximidamide group, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-Fluorobenzene-1-carboximidamide, bis(acetic acid) typically involves the reaction of 2-fluorobenzonitrile with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluorobenzene-1-carboximidamide, bis(acetic acid) involves its interaction with specific molecular targets. The fluorobenzene ring and carboximidamide group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) can be compared with other similar compounds such as:
2-Fluorobenzene-1-carboximidamide: Lacks the bis(acetic acid) component, which may affect its reactivity and applications.
Benzene-1-carboximidamide, bis(acetic acid): Lacks the fluorine atom, which can influence its chemical properties and biological activities.
2-Chlorobenzene-1-carboximidamide, bis(acetic acid): Substitution of fluorine with chlorine can lead to different reactivity and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C11H15FN2O4 |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
acetic acid;2-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2.2C2H4O2/c8-6-4-2-1-3-5(6)7(9)10;2*1-2(3)4/h1-4H,(H3,9,10);2*1H3,(H,3,4) |
InChI Key |
VOQFDKDPVBIZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C(=C1)C(=N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















